molecular formula C16H20ClNO3S B2445691 N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide CAS No. 457927-99-0

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

Cat. No. B2445691
CAS RN: 457927-99-0
M. Wt: 341.85
InChI Key: NEVQNVMRKLVPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as a potential analgesic drug. However, it was later discovered to have cannabinoid receptor agonist activity and has since been used in scientific research.

Scientific Research Applications

Pesticide Interaction and Residue Formation

Subheading : Hybrid Residue from Herbicide InteractionThe interaction of the herbicides N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide in soil can lead to the transformation into an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, with each herbicide contributing one-half of the asymmetric azobenzene molecule. This finding indicates a potential pathway for residue formation in agricultural settings (Bartha, 1969).

Biochemical Sensing and Monitoring

Subheading : Detection of Reactive Oxygen Species in Parkinson's DiseaseA series of pentanamide derivatives, including N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, have been designed as probes for the selective quantification of hydrogen peroxide (H2O2) in the brain, a crucial biomarker in Parkinson's disease. The optimized derivative demonstrated quick reaction time, high current density, and negative potential, making it an effective probe for real-time tracking of H2O2, offering insights into the biochemical changes associated with Parkinson's disease (Luo et al., 2022).

Material Characterization

Subheading : X-ray Powder Diffraction AnalysisX-ray powder diffraction data for 5-Chloro-N-(4-nitrophenyl) pentanamide, a structurally similar compound, were collected and indexed, offering detailed crystallographic information. This technique can be used for characterizing the structural properties of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide and similar compounds in material science research (Wang et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-3-4-5-16(19)18(14-8-9-22(20,21)11-14)13-7-6-12(2)15(17)10-13/h6-10,14H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQNVMRKLVPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

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